molecular formula C7H4BrIO2 B1622605 5-Bromo-6-iodobenzo[d][1,3]dioxole CAS No. 94670-76-5

5-Bromo-6-iodobenzo[d][1,3]dioxole

Cat. No. B1622605
CAS RN: 94670-76-5
M. Wt: 326.91 g/mol
InChI Key: IKAMVDCUIDIBOG-UHFFFAOYSA-N
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Description

5-Bromo-6-iodobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H4BrIO2 . It is used in various chemical reactions and has a molecular weight of approximately 326.91393 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-iodobenzo[d][1,3]dioxole consists of a benzodioxole core with bromine and iodine substituents at the 5 and 6 positions, respectively . The exact electronic structure and electron delocalization within the molecule are not well-studied .


Physical And Chemical Properties Analysis

5-Bromo-6-iodobenzo[d][1,3]dioxole is a dense compound with a density of approximately 2.4 g/cm3 . Its boiling point is estimated to be around 314.1°C . The compound is also characterized by a relatively high molar refractivity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Bromo-6-iodobenzo[d][1,3]dioxole is involved in the synthesis of various complex organic compounds. For example, Valois-Escamilla et al. (2011) describe its use in the synthesis of 6-bromo-2-arylindoles, which are achieved through a series of reactions starting from 2-iodobenzoic acid (Valois-Escamilla et al., 2011). This process is significant in medicinal chemistry for the development of compounds with potential pharmacological properties.

Chemical Transformations and Derivatives

The compound is also a precursor in various chemical transformations. For instance, Tietze and Nack (2019) utilized a compound structurally related to 5-Bromo-6-iodobenzo[d][1,3]dioxole in a complex synthesis process involving multiple steps and reagents (Tietze & Nack, 2019). These kinds of syntheses contribute to the field of organic chemistry by expanding the range of available compounds for further research and application.

Photophysical Studies

The halogen-substituted derivatives of dibenzothiophene oxides, closely related to 5-Bromo-6-iodobenzo[d][1,3]dioxole, have been studied for their photophysical properties. Nag and Jenks (2004) investigated the photochemical reactions of these compounds, providing insight into the effects of halogen substitution on photophysical behaviors (Nag & Jenks, 2004). This research is crucial for understanding how such compounds might be used in photochemical applications.

properties

IUPAC Name

5-bromo-6-iodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAMVDCUIDIBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393552
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-iodobenzo[d][1,3]dioxole

CAS RN

94670-76-5
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kamikawa - Nature Reviews Chemistry, 2023 - nature.com
Although arynes are usually considered fleeting intermediates, they are highly valuable synthons because they enable the introduction of aromatic rings and the simultaneous formation …
Number of citations: 1 www.nature.com

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